4-iodo-N,N-dimethylpyrimidin-2-amine
Description
4-Iodo-N,N-dimethylpyrimidin-2-amine is a halogenated pyrimidine derivative characterized by an iodine atom at the 4-position and dimethylamino groups at the 2-position of the pyrimidine ring. Pyrimidine derivatives are pivotal in medicinal chemistry due to their ability to mimic nucleobases, enabling interactions with biological targets such as kinases and DNA .
Properties
Molecular Formula |
C6H8IN3 |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
4-iodo-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C6H8IN3/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3 |
InChI Key |
FVMPUVOMQIBBTH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N,N-dimethylpyrimidin-2-amine typically involves the iodination of N,N-dimethylpyrimidin-2-amine. One common method is the reaction of N,N-dimethylpyrimidin-2-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 4-iodo-N,N-dimethylpyrimidin-2-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of a base like potassium carbonate in an organic solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-iodo-N,N-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-iodo-N,N-dimethylpyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which can enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological activity of pyrimidine derivatives is highly dependent on substituents at the 4-, 5-, and 6-positions. Key analogs and their substituents include:
| Compound Name | Substituents (Position) | Key Structural Features |
|---|---|---|
| 4-Iodo-N,N-dimethylpyrimidin-2-amine (Target) | Iodo (4), N,N-dimethylamino (2) | Halogen (I) for enhanced lipophilicity |
| 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | Chloro (4), methoxy (6), N,N-dimethylamino (2) | Smaller halogen (Cl) and electron-donating methoxy |
| 4-Bromo-N,N-dimethylpyrimidin-2-amine | Bromo (4), N,N-dimethylamino (2) | Intermediate halogen size (Br) |
| 4-(1,2,3-Selenadiazol-4-yl)phenoxy derivative | Selenadiazole-phenoxy (4), methoxy (6) | Heterocyclic selenium for redox activity |
| 4-(1,2,3-Thiadiazol-4-yl)phenoxy derivative | Thiadiazole-phenoxy (4), methoxy (6) | Sulfur-containing heterocycle |
Key Observations :
Binding Affinity and Antiangiogenic Activity
Molecular docking studies highlight the significance of substituents in binding energy and RMSD (root-mean-square deviation) values, critical for antiangiogenic activity:
Key Observations :
- The selenadiazole-phenoxy derivative exhibits the lowest binding energy (-8.116 kcal/mol) and optimal RMSD, making it superior to thiadiazole and thioether analogs .
- The absence of direct data for the iodo-containing target compound suggests a need for empirical studies, but iodine’s larger atomic radius may sterically hinder binding compared to selenium or sulfur analogs.
Challenges with Iodo Derivatives :
- Iodine’s lower electronegativity (compared to Cl or Br) may reduce reactivity in nucleophilic substitutions, requiring optimized conditions (e.g., catalytic Pd/Cu systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
